1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydro-3-furanyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydro-3-furanyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is a useful research compound. Its molecular formula is C14H15N3O6S and its molecular weight is 353.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.06815638 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,3-Dimethyl-2,4-dioxo-N-(2-oxotetrahydro-3-furanyl)-1,2,3,4-tetrahydro-6-quinazolinesulfonamide and related compounds are involved in a variety of synthetic pathways leading to complex heterocyclic compounds, which have been investigated for their potential antimicrobial activities. For instance, derivatives synthesized from visnagenone or khellinone have shown promising results in inhibiting the growth of bacteria and fungi, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Abu‐Hashem, 2018). Additionally, new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, exhibiting excellent to moderate activities, thus highlighting the potential of these compounds in antimicrobial research (Sojitra et al., 2016).
Biological Activity and Pharmacological Potential
The structural modification and synthesis of this compound derivatives have led to the discovery of compounds with significant biological activities. For example, the synthesis of 4-amino quinazoline sulfonamide derivatives and their evaluation have unveiled potential inhibitory effects against specific cancer cell lines, suggesting a possible application in cancer therapy (Kumar et al., 2018). Another research focus has been on the development of VEGFR-2 inhibitors, where synthesized quinazolin derivatives exhibited strong inhibitory activity, providing insights into the design of new anticancer agents (Ghorab et al., 2017).
Mechanistic Insights and Molecular Design
The examination of the mechanistic pathways and molecular design of compounds based on this compound has contributed to a deeper understanding of their interaction with biological targets. Studies on the target binding properties and cellular activities of related compounds, like afatinib, offer valuable information on their action mechanism and potential as therapeutic agents, particularly in targeting the ErbB receptor network in epithelial cancers (Solca et al., 2012).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(2-oxooxolan-3-yl)quinazoline-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-16-11-4-3-8(7-9(11)12(18)17(2)14(16)20)24(21,22)15-10-5-6-23-13(10)19/h3-4,7,10,15H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGMCGNRWVXXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCOC3=O)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.